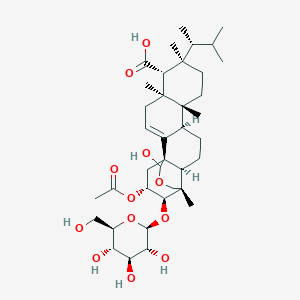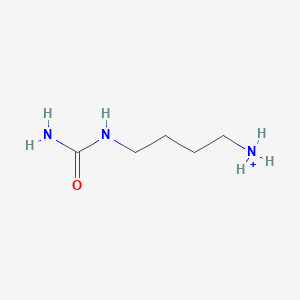
Enfumafungin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enfumafungin is a triterpene glycoside antifungal compound produced by the endophytic fungus Hormonema species . It exhibits potent antifungal activity, particularly against Candida and Aspergillus species . This compound is notable for its unique mechanism of action, which involves inhibiting the enzyme beta-1,3-glucan synthase, a key component in fungal cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enfumafungin is primarily isolated from the fermentation of Hormonema species . The synthetic route involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to optimize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Enfumafungin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Enfumafungin has a wide range of scientific research applications:
Mechanism of Action
Enfumafungin exerts its antifungal effects by inhibiting the enzyme beta-1,3-glucan synthase, which is essential for the synthesis of beta-1,3-glucan, a critical component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death of the fungal cells . The molecular target of this compound is the beta-1,3-glucan synthase complex, and the pathway involved includes the disruption of cell wall biosynthesis .
Comparison with Similar Compounds
Enfumafungin is unique among antifungal agents due to its specific inhibition of beta-1,3-glucan synthase . Similar compounds include:
Caspofungin: Another beta-1,3-glucan synthase inhibitor, but with a different chemical structure.
Micafungin: Similar mechanism of action but differs in its pharmacokinetic properties.
Anidulafungin: Also inhibits beta-1,3-glucan synthase but has a distinct molecular structure.
This compound’s uniqueness lies in its triterpene glycoside structure, which provides a different pharmacological profile compared to other beta-1,3-glucan synthase inhibitors .
Properties
Molecular Formula |
C38H60O12 |
|---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1 |
InChI Key |
IAOFPTKYKOAKGZ-CRWQHXLTSA-N |
SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |
Isomeric SMILES |
C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C |
Canonical SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |
Synonyms |
enfumafungin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1262681.png)






![2-[[2-(Phenoxymethyl)-4-quinazolinyl]thio]acetic acid methyl ester](/img/structure/B1262691.png)
![20-Acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1262692.png)
![N-[3-[6-(1-azepanyl)-3-pyridazinyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B1262694.png)
